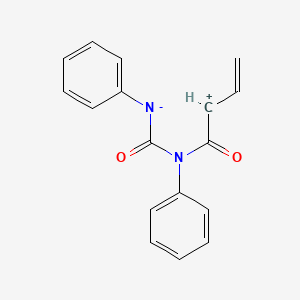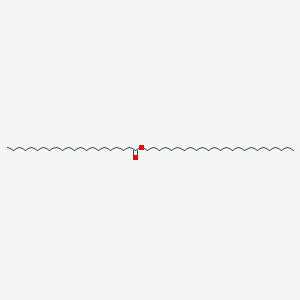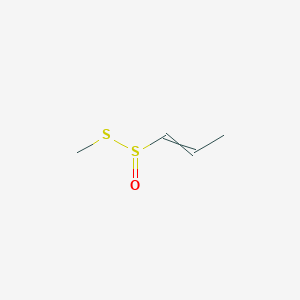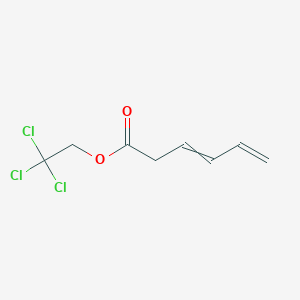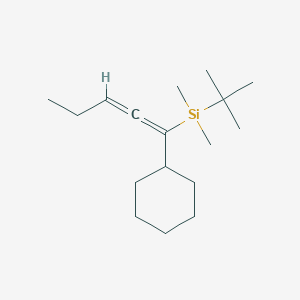
tert-Butyl(1-cyclohexylpenta-1,2-dien-1-yl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(1-cyclohexylpenta-1,2-dien-1-yl)dimethylsilane is an organosilicon compound with a unique structure that combines a cyclohexyl group, a penta-1,2-dienyl group, and a tert-butyl group attached to a dimethylsilane moiety.
Méthodes De Préparation
The synthesis of tert-Butyl(1-cyclohexylpenta-1,2-dien-1-yl)dimethylsilane typically involves the reaction of cyclohexylpenta-1,2-dien-1-yl lithium with tert-butylchlorodimethylsilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product .
Analyse Des Réactions Chimiques
tert-Butyl(1-cyclohexylpenta-1,2-dien-1-yl)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to produce the corresponding silanes.
Substitution: The compound can participate in substitution reactions where the tert-butyl or dimethylsilane groups are replaced by other functional groups.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce simpler silanes.
Applications De Recherche Scientifique
tert-Butyl(1-cyclohexylpenta-1,2-dien-1-yl)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Medicine: Research into organosilicon compounds has shown potential for developing new pharmaceuticals. This compound could serve as a building block for such drugs.
Industry: In specialized industrial applications, it may be used in the development of new materials with unique properties, such as improved thermal stability or resistance to degradation
Mécanisme D'action
The mechanism by which tert-Butyl(1-cyclohexylpenta-1,2-dien-1-yl)dimethylsilane exerts its effects depends on the specific reactions it undergoesThe molecular targets and pathways involved are typically related to the formation and breaking of silicon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl(1-cyclohexylpenta-1,2-dien-1-yl)dimethylsilane include:
tert-Butyl(1-cyclohexen-1-yloxy)dimethylsilane: This compound has a similar structure but with an oxygen atom replacing the penta-1,2-dienyl group.
tert-Butyl(1-cyclohexylpenta-1,2-dien-1-yloxy)dimethylsilane: Similar to the target compound but with an additional oxygen atom in the structure.
tert-Butyl(1-cyclohexylpenta-1,2-dien-1-yl)trimethylsilane: This compound has a trimethylsilane group instead of a dimethylsilane group.
Propriétés
Numéro CAS |
118226-65-6 |
|---|---|
Formule moléculaire |
C17H32Si |
Poids moléculaire |
264.5 g/mol |
InChI |
InChI=1S/C17H32Si/c1-7-8-14-16(15-12-10-9-11-13-15)18(5,6)17(2,3)4/h8,15H,7,9-13H2,1-6H3 |
Clé InChI |
JRQZHHUXMAPRRO-UHFFFAOYSA-N |
SMILES canonique |
CCC=C=C(C1CCCCC1)[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


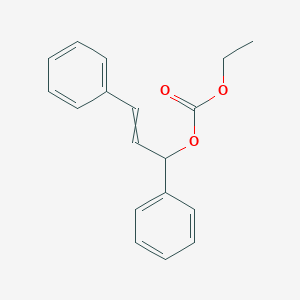
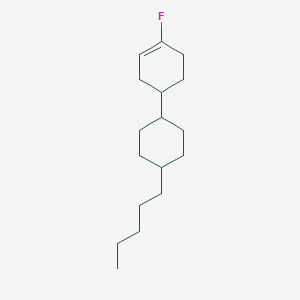
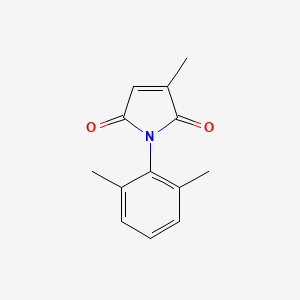
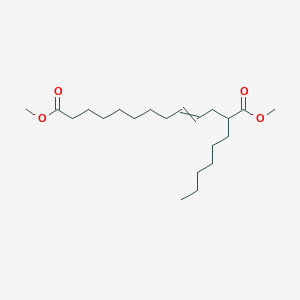
![2-[4-(4'-Methyl[2,2'-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289121.png)
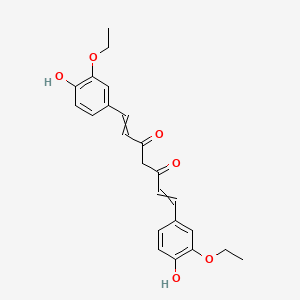
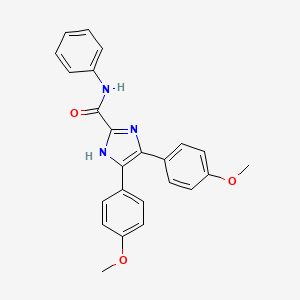

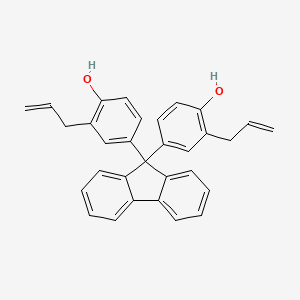
![3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol](/img/structure/B14289146.png)
